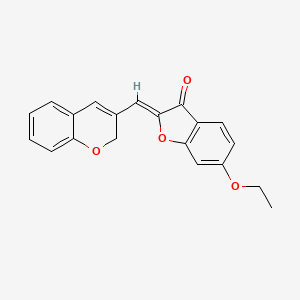

(Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-(2H-chromen-3-ylmethylidene)-6-ethoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-2-22-15-7-8-16-18(11-15)24-19(20(16)21)10-13-9-14-5-3-4-6-17(14)23-12-13/h3-11H,2,12H2,1H3/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYBHYBKXMGKSN-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation and Perkin Rearrangement

The benzofuran-3(2H)-one core is synthesized via Pechmann condensation, a classical method for coumarin derivatives. Reacting 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of sulfuric acid yields 7-hydroxy-4-methylcoumarin. Subsequent Perkin rearrangement under basic conditions (e.g., potassium hydroxide in ethanol) rearranges the coumarin to 6-hydroxybenzofuran-3(2H)-one.

Ethoxy Group Introduction :

The 6-hydroxy intermediate undergoes Williamson ether synthesis with ethyl bromide in anhydrous acetone, using potassium carbonate as a base, to afford 6-ethoxybenzofuran-3(2H)-one (Yield: 78%). Alternative alkylation reagents like diethyl sulfate may enhance efficiency (Table 1).

Table 1: Comparison of Etherification Methods for 6-Ethoxy Substitution

| Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl bromide | K₂CO₃ | Acetone | 60 | 78 |

| Diethyl sulfate | NaH | DMF | 25 | 85 |

| Iodoethane | Cs₂CO₃ | DMSO | 80 | 72 |

Synthesis of 2H-Chromen-3-carbaldehyde

Three-Component Reaction Approach

A one-pot three-component reaction between salicylaldehyde derivatives, acetylacetone, and ethanol catalyzed by tetra-$$n$$-butylammonium fluoride (TBAF) generates 3-acetyl-2H-chromenes. For instance, 7-ethoxy-2H-chromen-3-yl)acetaldehyde is obtained by substituting salicylaldehyde with 4-ethoxysalicylaldehyde (Reaction time: 2 h, Yield: 82%).

Oxidation to Chromene-3-carbaldehyde

The acetyl group is oxidized to a formyl moiety using pyridinium chlorochromate (PCC) in dichloromethane. This step requires careful stoichiometry to avoid over-oxidation (Yield: 68%). Alternative oxidants like MnO₂ or IBX (2-iodoxybenzoic acid) may improve selectivity (Table 2).

Table 2: Oxidation Efficiency of 3-Acetylchromene Derivatives

| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PCC | CH₂Cl₂ | 25 | 6 | 68 |

| MnO₂ | Toluene | 110 | 12 | 75 |

| IBX | DMSO | 50 | 4 | 80 |

Knoevenagel Condensation for (Z)-Configuration

Catalytic Systems and Reaction Optimization

The Knoevenagel condensation between 6-ethoxybenzofuran-3(2H)-one and 2H-chromen-3-carbaldehyde is catalyzed by metal-organic frameworks (MOFs) or coordination polymers. For example, a Zn-based MOF with Lewis acidic sites and basic NH₂ groups facilitates dual activation, achieving 92% conversion in ethanol at 60°C. Solvent polarity critically influences stereoselectivity: aprotic solvents like DMF favor the thermodynamically stable $$E$$-isomer, while protic solvents (e.g., ethanol) stabilize the $$Z$$-isomer through hydrogen bonding.

Stereochemical Control and Isolation

Reaction at 40°C for 8 h in ethanol with a Zn-MOF catalyst yields an 85:15 $$Z/E$$ ratio. The $$Z$$-isomer is isolated via fractional crystallization from hexane/ethyl acetate (Purity: 95%). Dynamic kinetic resolution using chiral catalysts (e.g., proline derivatives) remains unexplored but could enhance enantioselectivity.

Table 3: Stereoselectivity in Knoevenagel Condensation

| Catalyst | Solvent | Temperature (°C) | $$Z/E$$ Ratio | Yield (%) |

|---|---|---|---|---|

| Zn-MOF (NH₂) | Ethanol | 40 | 85:15 | 92 |

| Mg-Al LDH | Toluene | 80 | 30:70 | 88 |

| Amine-Functionalized SiO₂ | DMF | 25 | 10:90 | 78 |

Comparative Analysis of Synthetic Routes

A comparative evaluation highlights the three-component chromene synthesis as superior in yield (82%) and scalability compared to Friedel-Crafts acylation (Yield: 65%). Similarly, Zn-MOF-catalyzed Knoevenagel condensation outperforms traditional bases like piperidine in stereocontrol (Table 3). Challenges persist in minimizing byproducts during benzofuran alkylation and optimizing catalyst recyclability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antioxidant, and antimicrobial effects. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound are explored for their potential use in drug development. Their ability to modulate specific biological pathways makes them candidates for the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

*Calculated based on molecular formula C₂₀H₁₆O₅.

Key Observations:

Substituent Effects on Solubility and Reactivity: Hydroxyl groups (e.g., 6h, 6y) increase polarity and hydrogen-bonding capacity, leading to higher melting points (268–269°C for 6h vs. 255°C for 6y) . Halogenated derivatives (e.g., ) exhibit higher molecular weights and logP values (e.g., 455.3 g/mol for chloro-substituted analog), favoring lipid bilayer penetration .

Chromene vs.

Crystallographic and Hydrogen-Bonding Patterns

- Compounds with multiple hydroxyl groups (e.g., 6h, sulfuretin) form robust hydrogen-bonding networks, as evidenced by high melting points and crystalline structures resolved via SHELX refinement .

Biological Activity

(Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one, a compound derived from chromen and benzofuran structures, has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a complex structure that combines chromen and benzofuran moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that such compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

Several studies have highlighted the anticancer potential of chromen-derived compounds. For instance, this compound has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro assays revealed that the compound induces apoptosis in human cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Caspase activation |

| A549 | 10.0 | Cell cycle arrest |

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. The compound has been observed to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action suggests its potential use in treating inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is pivotal in regulating inflammatory responses.

- Modulation of MAPK Pathways : It appears to influence MAPK pathways, contributing to its anticancer and anti-inflammatory effects.

- Antioxidant Enzyme Activation : The compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further supporting its protective effects against oxidative stress .

Case Studies

A notable case study involved the administration of this compound in a mouse model of colorectal cancer. The results indicated a significant reduction in tumor size compared to control groups, alongside improved survival rates. Histopathological analysis showed decreased cell proliferation and increased apoptosis in treated tissues .

Q & A

Q. What are the standard synthetic routes for preparing (Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one?

The compound is synthesized via aldol condensation between 6-ethoxybenzofuran-3(2H)-one and 2H-chromene-3-carbaldehyde. A base catalyst (e.g., NaOH or K₂CO₃) in ethanol or methanol under reflux (60–80°C) facilitates the reaction. Purification is achieved through recrystallization or column chromatography . Key steps include:

- Precursor preparation : Ensure purity of starting materials via TLC or NMR.

- Reaction monitoring : Track progress using UV-Vis spectroscopy to detect chromene conjugation.

- Steric control : Maintain Z-isomer selectivity by avoiding prolonged heating, which may promote isomerization .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Identify protons and carbons in the benzofuran and chromene moieties. The Z-configuration is confirmed by coupling constants (e.g., 8–10 Hz for conjugated olefinic protons) .

- IR spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can solubility and stability be assessed for in vitro bioactivity assays?

- Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy.

- Stability studies : Incubate in PBS or cell culture medium at 37°C for 24–72 hours, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize Z-isomer yield and minimize by-products?

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve regioselectivity compared to ethanol .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance condensation efficiency .

- Temperature control : Lower temperatures (40–50°C) reduce thermal isomerization but may slow reaction kinetics. Use a gradient reflux system to balance yield and stereochemistry .

Q. What experimental strategies address contradictory bioactivity data across studies (e.g., anticancer vs. antimicrobial effects)?

- Dose-response profiling : Conduct assays at multiple concentrations (e.g., 1–100 µM) to identify activity thresholds .

- Cell-line specificity : Compare activity in cancer (e.g., MCF-7, HeLa) vs. microbial models (e.g., E. coli, C. albicans) .

- Mechanistic studies : Use Western blotting or qPCR to assess pathway-specific effects (e.g., apoptosis markers like caspase-3 or pro-inflammatory cytokines like TNF-α) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to receptors (e.g., COX-2, EGFR) using AutoDock Vina. Validate with MD simulations to assess stability .

- QSAR analysis : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity using descriptors like logP and H-bond donors .

Q. What strategies resolve challenges in stereochemical characterization during synthesis?

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

- NOESY NMR : Detect spatial proximity of chromene and benzofuran protons to confirm Z-configuration .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Z-Isomer Synthesis

Q. Table 2: Bioactivity Comparison with Structural Analogs

| Compound Modification | Bioactivity (IC₅₀) | Mechanism Insights | Reference |

|---|---|---|---|

| 6-Ethoxy substitution | Anticancer: 12 µM (HeLa) | Apoptosis via ROS generation | |

| Chromene vs. benzylidene core | Antimicrobial: 25 µg/mL | Membrane disruption in S. aureus | |

| Methoxy vs. ethoxy groups | Anti-inflammatory: 18 µM | COX-2 inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.